molecular formula C19H17N5O2 B6113397 N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide

N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide

Cat. No. B6113397
M. Wt: 347.4 g/mol
InChI Key: CCKFTUAGEUQOEG-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide, also known as OPB-31121, is a small molecule inhibitor that has gained significant attention in scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide involves the inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to improved insulin sensitivity and glucose uptake. In cancer cells, PTP1B inhibition leads to the activation of the apoptotic pathway and cell cycle arrest.
Biochemical and Physiological Effects:
N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. In cancer cells, N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide induces apoptosis and cell cycle arrest by activating the caspase pathway. It also improves insulin sensitivity and glucose uptake by inhibiting PTP1B.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide in lab experiments is its specificity for PTP1B inhibition. This allows for targeted inhibition of the enzyme without affecting other cellular processes. However, one limitation is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the exploration of its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide with other therapeutic agents is an area of interest for potential synergistic effects.

Synthesis Methods

The synthesis of N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form 2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazine. This intermediate compound is then reacted with N-(2-bromoethyl)benzamide in the presence of potassium carbonate to yield N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide. The purity of the compound is achieved through column chromatography and recrystallization.

Scientific Research Applications

N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide also has potential applications in the treatment of diabetes by improving insulin sensitivity and glucose uptake.

properties

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-17(13-20-19(26)15-9-5-2-6-10-15)23-21-11-16-12-22-24-18(16)14-7-3-1-4-8-14/h1-12H,13H2,(H,20,26)(H,22,24)(H,23,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKFTUAGEUQOEG-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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